

AM-2099 In Vivo Target Engagement: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo target engagement studies of **AM-2099**, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. The provided information is intended to guide researchers in designing and executing experiments to verify the interaction of **AM-2099** with its intended target in a living organism.

Overview of AM-2099

AM-2099 is a sulfonamide-based small molecule that acts as a potent and selective inhibitor of the Nav1.7 sodium channel.[1][2] Nav1.7 is a genetically validated target for pain, and its inhibition is a promising therapeutic strategy for the treatment of various pain states. Understanding the extent and duration of Nav1.7 channel occupancy by **AM-2099** in vivo is critical for establishing a clear relationship between target engagement, pharmacokinetics (PK), and pharmacodynamics (PD).

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for AM-2099.

Table 1: In Vitro Potency and Selectivity of AM-2099



Target	IC50 (μM)	Selectivity vs. Nav1.7
Human Nav1.7	0.16	-
Nav1.1	>100-fold	
Nav1.2	>100-fold	_
Nav1.3	>100-fold	_
Nav1.4	>100-fold	_
Nav1.5	>100-fold	_
Nav1.6	>100-fold	_
Nav1.8	>100-fold	_
hERG	>30	>187-fold

Data sourced from MedChemExpress.[1]

Table 2: Pharmacokinetic Parameters of AM-2099

Species	Total Clearance	Volume of Distribution (Vdss)	Half-life (t1/2)
Rat	Low	Moderate	Moderate
Dog	Very Low	Low	18 hours

Data sourced from MedChemExpress.[1]

Table 3: In Vivo Pharmacodynamic Effect of AM-2099

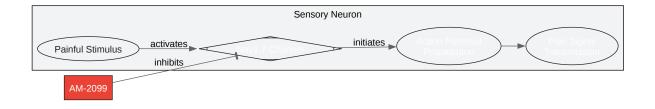
Species	Model	Dose (mg/kg)	Effect
Mouse (C57BL/6)	Histamine-induced scratching	60	Statistically significant reduction in scratching bouts



Data sourced from MedChemExpress.[3]

Signaling Pathway and Mechanism of Action

AM-2099 exerts its pharmacological effect by blocking the influx of sodium ions through the Nav1.7 channel, which is crucial for the generation and propagation of action potentials in sensory neurons. By inhibiting Nav1.7, **AM-2099** reduces the excitability of these neurons, thereby dampening the transmission of pain signals.



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Caption: Mechanism of action of AM-2099 in sensory neurons.

Experimental Protocols

The following are detailed protocols for assessing the in vivo target engagement of **AM-2099**. These protocols are based on methodologies commonly employed for evaluating Nav1.7 inhibitors.

Animal Model and Dosing

A common model for assessing the in vivo efficacy of Nav1.7 inhibitors is the histamine-induced scratching model in mice.

- Animals: Male C57BL/6 mice, 8-10 weeks old.
- Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.



- Acclimation: Acclimate animals for at least 3 days prior to the experiment.
- Formulation: Prepare AM-2099 in a suitable vehicle (e.g., 0.5% methylcellulose in water).
- Dosing: Administer AM-2099 orally (p.o.) at doses of 5, 20, and 60 mg/kg.[3] A vehicle control group should be included.

Histamine-Induced Scratching Assay

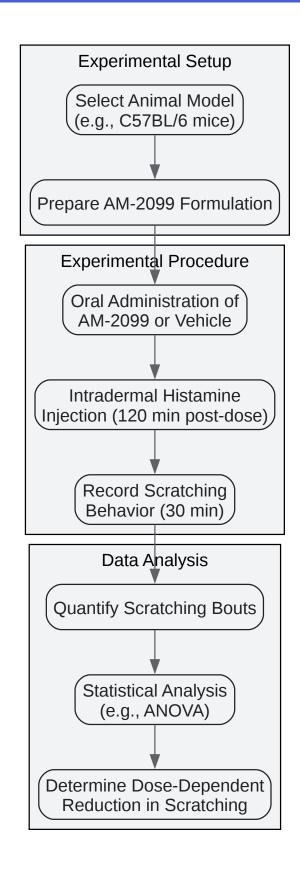
This assay provides an indirect measure of target engagement by assessing the pharmacodynamic effect of **AM-2099**.

- Procedure:
 - Dose mice with AM-2099 or vehicle 120 minutes prior to histamine administration.
 - \circ Inject 50 µL of histamine (100 µg/mL in saline) intradermally into the rostral back of the mice.
 - Immediately after injection, place the mice in individual observation chambers.
 - Videotape the behavior of the mice for a 30-minute period.
 - An observer blinded to the treatment groups should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo target engagement study.





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Caption: Workflow for the histamine-induced scratching assay.



Direct Target Engagement Methodologies

While the histamine-induced scratching assay provides a pharmacodynamic readout, more direct methods can be employed to measure target engagement at the molecular level. These methods are crucial for confirming that the observed pharmacological effect is a direct result of **AM-2099** binding to Nav1.7.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to assess target engagement in tissues and organs from preclinical animal models.[4] It relies on the principle that drug binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

- Protocol Outline:
 - Dose animals with AM-2099 at various concentrations and time points.
 - Collect tissues of interest (e.g., dorsal root ganglia).
 - Prepare tissue lysates.
 - Heat the lysates at a range of temperatures.
 - Separate soluble and aggregated proteins by centrifugation.
 - Analyze the amount of soluble Nav1.7 at each temperature using methods like Western blotting or mass spectrometry.
 - A shift in the melting curve in the AM-2099-treated group compared to the vehicle group indicates target engagement.

Fluorescence Polarization Microscopy

This technique can be used to quantify target occupancy of unlabeled drugs at a cellular resolution through competitive binding with a fluorescently labeled probe.[5]

- Protocol Outline:
 - Develop a fluorescently labeled companion imaging probe (CIP) that binds to Nav1.7.



- Administer AM-2099 to the animal model.
- Introduce the CIP to cells or tissues.
- Use fluorescence polarization microscopy to measure the binding of the CIP to Nav1.7.
- The displacement of the CIP by AM-2099 will result in a change in fluorescence polarization, allowing for the quantification of target engagement.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers investigating the in vivo target engagement of **AM-2099**. By combining pharmacodynamic readouts with direct target engagement methodologies, a thorough understanding of the relationship between drug exposure, target binding, and efficacy can be established. This is a critical step in the preclinical development of **AM-2099** as a potential therapeutic agent for pain.

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